S,S'-([1,1'-Biphenyl]-4,4'-diylbis(methylene)) Dimethanesulfonothioate
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Overview
Description
S,S’-([1,1’-Biphenyl]-4,4’-diylbis(methylene)) Dimethanesulfonothioate: is an organic compound with the molecular formula C3H8O4S4. It is known for its unique structure, which includes a biphenyl core linked by methylene bridges to sulfonothioate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S,S’-([1,1’-Biphenyl]-4,4’-diylbis(methylene)) Dimethanesulfonothioate typically involves the reaction of biphenyl derivatives with sulfonating agents. One common method is the mechanochemical sulfonation of aromatic compounds using NaHSO4·H2O and P2O5 under high-speed ball milling conditions . This process generates sulfonic acids in situ, which then react with biphenyl derivatives to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar mechanochemical processes, scaled up to accommodate larger quantities. The use of high-speed ball milling is advantageous due to its efficiency, higher product yields, and elimination of harmful organic solvents .
Chemical Reactions Analysis
Types of Reactions: S,S’-([1,1’-Biphenyl]-4,4’-diylbis(methylene)) Dimethanesulfonothioate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce thiols or sulfides .
Scientific Research Applications
S,S’-([1,1’-Biphenyl]-4,4’-diylbis(methylene)) Dimethanesulfonothioate has several scientific research applications:
Mechanism of Action
The mechanism of action of S,S’-([1,1’-Biphenyl]-4,4’-diylbis(methylene)) Dimethanesulfonothioate involves its interaction with specific molecular targets and pathways. As a sulfonothioate, it can act as an alkylating agent, reacting with nucleophilic sites within cells. This interaction can lead to the modification of proteins and nucleic acids, affecting various cellular processes .
Comparison with Similar Compounds
Biphenyl: An organic compound with a similar biphenyl core but lacking the sulfonothioate groups.
Methanesulfonothioic acid, S,S’-methylene ester: A related compound with a similar sulfonothioate structure but different substituents.
Uniqueness: S,S’-([1,1’-Biphenyl]-4,4’-diylbis(methylene)) Dimethanesulfonothioate is unique due to its combination of a biphenyl core and sulfonothioate groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C16H18O4S4 |
---|---|
Molecular Weight |
402.6 g/mol |
IUPAC Name |
1-(methylsulfonylsulfanylmethyl)-4-[4-(methylsulfonylsulfanylmethyl)phenyl]benzene |
InChI |
InChI=1S/C16H18O4S4/c1-23(17,18)21-11-13-3-7-15(8-4-13)16-9-5-14(6-10-16)12-22-24(2,19)20/h3-10H,11-12H2,1-2H3 |
InChI Key |
MAPLOTAZHYXGIC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)SCC1=CC=C(C=C1)C2=CC=C(C=C2)CSS(=O)(=O)C |
Origin of Product |
United States |
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